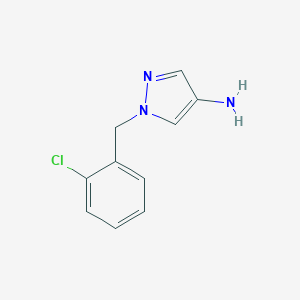

1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQYFVCAUFJJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Blueprint of a Key Intermediate: A Technical Guide to 1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique physicochemical properties.[1][2] Among these, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents.[3] A thorough spectroscopic analysis is essential to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent research and development.[2][4]

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established principles for pyrazole derivatives and analysis of structurally related compounds.[1][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind spectral interpretation.

Molecular Structure and Analytical Workflow

The initial step in any spectroscopic analysis is a clear understanding of the molecule's structure. The workflow for characterizing a newly synthesized batch of this compound follows a logical progression from synthesis to multi-faceted spectroscopic confirmation.

Caption: General workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are critical for unambiguous structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1]

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).[1]

-

¹H NMR Acquisition:

-

Spectral Width: 0-10 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 seconds

-

Scans: 16-32[1]

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0-160 ppm

-

Pulse Angle: 45°

-

Relaxation Delay: 2-5 seconds

-

Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the peaks to determine proton ratios.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the benzylic methylene protons, the aromatic protons of the chlorobenzyl group, and the amine protons. The data below is predicted for a DMSO-d₆ solvent, which is commonly used for pyrazole derivatives.[5][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 (pyrazole) | ~7.5 | s | 1H | The C-H proton at position 3 of the pyrazole ring is expected to be a singlet. |

| H-5 (pyrazole) | ~7.2 | s | 1H | The C-H proton at position 5 is also a singlet, typically found slightly upfield from H-3.[8] |

| Aromatic (benzyl) | 7.2-7.5 | m | 4H | The four protons of the 2-chlorobenzyl group will appear as a complex multiplet in the aromatic region. |

| -CH₂- (benzyl) | ~5.2 | s | 2H | The methylene protons adjacent to the pyrazole nitrogen and the chlorinated benzene ring will appear as a singlet.[6] |

| -NH₂ (amine) | ~4.0 | br s | 2H | The amine protons will be a broad singlet, and its chemical shift can be concentration and temperature-dependent. |

Note: "s" denotes singlet, "m" denotes multiplet, and "br s" denotes broad singlet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 (pyrazole) | ~135 | The carbon at position 3 of the pyrazole ring.[9][10] |

| C-5 (pyrazole) | ~128 | The carbon at position 5 of the pyrazole ring.[5][9] |

| C-4 (pyrazole) | ~115 | The carbon bearing the amine group, shifted upfield due to the electron-donating effect of the nitrogen. |

| Aromatic C-Cl | ~132 | The carbon atom of the benzene ring directly attached to the chlorine atom. |

| Aromatic C-CH₂ | ~136 | The quaternary carbon of the benzene ring attached to the methylene group. |

| Aromatic CH | 127-130 | The remaining four CH carbons of the chlorobenzyl group. |

| -CH₂- (benzyl) | ~52 | The benzylic methylene carbon.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400-3250 | Medium (two bands) | Primary Amine (-NH₂)[12] |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Ar-H |

| Aliphatic C-H Stretch | 2950-2850 | Weak | -CH₂- |

| N-H Bend (Scissoring) | 1650-1580 | Medium | Primary Amine (-NH₂)[13][14] |

| C=C and C=N Stretch | 1600-1450 | Medium to Strong | Aromatic Ring and Pyrazole Ring |

| C-N Stretch | 1335-1250 | Strong | Aromatic Amine[12] |

| C-Cl Stretch | 800-600 | Strong | Chloroaromatic |

The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine.[12] The C-N stretching of the pyrazole ring is also a characteristic feature.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[16]

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Predicted Mass Spectrum Data and Fragmentation

The molecular weight of this compound (C₁₀H₁₀ClN₃) is 207.66 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Key Fragmentation Pathways:

The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common pathway for benzyl-substituted compounds.[17]

Caption: Predicted major fragmentation pathway for this compound.

Predicted Key Fragments:

| m/z | Proposed Fragment | Significance |

| 207/209 | [C₁₀H₁₀ClN₃]⁺˙ (Molecular Ion) | Confirms the molecular weight. The isotopic pattern confirms the presence of chlorine. |

| 125/127 | [C₇H₆Cl]⁺ | A major fragment resulting from the stable chlorotropylium or chlorobenzyl cation.[17] |

| 91 | [C₇H₇]⁺ | Loss of chlorine from the m/z 125 fragment, forming the very stable tropylium ion. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By correlating the predicted NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns with experimentally obtained data, researchers can confidently verify the identity and purity of this important synthetic intermediate. Adherence to the described protocols and a thorough understanding of the underlying principles of spectroscopic interpretation are paramount for ensuring the quality and reliability of research in drug discovery and development.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles - Canadian Journal of Chemistry. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Available at: [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. Available at: [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO - Prof. Dr. H.-H. Limbach. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase - Magnetic Resonance in Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available at: [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

-

Infrared Spectrometry - MSU chemistry. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

IR: amines. Available at: [Link]

-

NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. Available at: [Link]

-

1-(2,4-dichlorobenzyl)-1H-pyrazol-4-ylamine - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. Available at: [Link]

-

1-(2-chlorophenyl)-1h-pyrazol-4-amine - PubChem. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

1-(2-chlorobenzyl)-1h-pyrazol-3-amine - PubChem. Available at: [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. jocpr.com [jocpr.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Retrosynthetic Analysis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Executive Summary

This in-depth technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Moving beyond simple procedural outlines, this document elucidates the causal logic behind strategic synthetic choices, weighing the merits of multiple convergent pathways. We will dissect two primary retrosynthetic strategies: one prioritizing the late-stage formation of the C4-amine bond via modern cross-coupling chemistry, and a second, more classical approach that builds the molecule by N-alkylation of a pre-functionalized 4-aminopyrazole core. Each strategy is evaluated for robustness, scalability, and efficiency. Detailed, field-tested experimental protocols are provided for key transformations, supported by mechanistic insights and authoritative references to ensure scientific integrity. This guide is designed to empower researchers to not only replicate these syntheses but also to adapt these principles to their own complex target molecules.

Chapter 1: Introduction to the Target Molecule

The target molecule, this compound, represents a valuable building block in drug discovery. Its structure combines several key features that are frequently exploited in the design of biologically active agents:

-

A 1,4-Disubstituted Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and its metabolic stability.

-

A Primary Arylamine: The 4-amino group serves as a crucial vector for further functionalization, allowing for the introduction of diverse substituents through amide bond formation, reductive amination, or participation in further cross-coupling reactions.

-

An N-Substituted Benzyl Group: The 2-chlorobenzyl moiety provides a lipophilic handle that can occupy specific pockets in protein targets, influencing potency and selectivity.

The strategic synthesis of this molecule is therefore a relevant challenge, requiring careful consideration of regioselectivity and functional group compatibility.

Chapter 2: Core Principles of Retrosynthetic Design

A successful retrosynthesis begins by identifying the most strategic bond disconnections in the target molecule. For this compound, two logical points of disconnection immediately present themselves: the N1-C(benzyl) bond and the C4-N(amine) bond. The order in which these bonds are disconnected defines the overall synthetic strategy.

-

Strategy A: Disconnect the N1-C(benzyl) bond first. This approach relies on the N-alkylation of a 4-aminopyrazole intermediate. The success of this route hinges on controlling the regioselectivity of the alkylation on the two pyrazole nitrogens.

-

Strategy B: Disconnect the C4-N(amine) bond first. This modern strategy involves installing the amino group onto a pre-assembled 1-(2-chlorobenzyl)pyrazole scaffold, often employing powerful transition-metal-catalyzed cross-coupling reactions.

We will explore both pathways, detailing the synthesis of the requisite precursors and providing robust protocols for the key transformations.

Chapter 3: Pathway I - Late-Stage Amination via C-N Cross-Coupling

This strategy is elegant and leverages one of the most powerful tools in modern organic synthesis: the Buchwald-Hartwig amination.[1] The key is to form the relatively robust N-benzyl bond early and install the more sensitive amino group in a final, high-yielding step.

Retrosynthetic Analysis

The primary disconnection is the C4-N bond, which can be formed via a palladium-catalyzed amination. This leads back to a 4-halo-1-(2-chlorobenzyl)-1H-pyrazole intermediate and an ammonia equivalent. The N-benzyl bond is then disconnected, leading back to a simple 4-halopyrazole and 2-chlorobenzyl bromide.

Caption: Retrosynthetic pathway based on a late-stage Buchwald-Hartwig amination.

Causality and Experimental Choices

The choice of a Buchwald-Hartwig amination is deliberate. It offers exceptional functional group tolerance and typically proceeds under milder conditions than classical methods like nucleophilic aromatic substitution, which would require harsh conditions for an electron-rich pyrazole ring.[2] The key challenge in this reaction is the choice of an effective ammonia surrogate, as using ammonia gas directly can be technically difficult. A common and effective solution is to use benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis of the resulting diphenylimine.

For the preceding N-alkylation step, reacting 4-bromopyrazole with 2-chlorobenzyl bromide is generally straightforward. Since 4-bromopyrazole is symmetric, the issue of N1/N2 regioselectivity is moot, simplifying the synthesis of the key intermediate.[3][4]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

Step 1: Synthesis of 4-Bromo-1-(2-chlorobenzyl)-1H-pyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K₂CO₃, 1.5 eq).

-

The suspension is stirred at room temperature for 15 minutes.

-

2-Chlorobenzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at 60 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is cooled to room temperature, diluted with water, and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired product.

Step 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask is added 4-bromo-1-(2-chlorobenzyl)-1H-pyrazole (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous toluene (0.2 M), benzophenone imine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) are added sequentially under argon.

-

The reaction mixture is heated to 100 °C and stirred for 12-18 hours.

-

After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is dissolved in tetrahydrofuran (THF, 0.3 M). 2 M aqueous hydrochloric acid (HCl) is added, and the mixture is stirred at room temperature for 2 hours to hydrolyze the imine.

-

The mixture is basified with aqueous sodium hydroxide (NaOH) to pH > 10 and extracted three times with dichloromethane.

-

The combined organic layers are dried, filtered, and concentrated. The crude amine is purified by column chromatography to afford the final product.

Chapter 4: Pathway II - N-Alkylation of a 4-Aminopyrazole Core

This classical and highly reliable pathway involves constructing the 4-aminopyrazole building block first, followed by its N-alkylation. The primary challenge in this route is controlling the regioselectivity of the final alkylation step.

Retrosynthetic Analysis

The first disconnection is the N1-C(benzyl) bond, leading to 4-aminopyrazole and 2-chlorobenzyl bromide. The 4-aminopyrazole itself is most reliably accessed via functional group interconversion (FGI) from 4-nitropyrazole, which in turn comes directly from the nitration of pyrazole. This is a linear, robust, and well-documented sequence.[5][6]

Caption: Retrosynthetic pathway based on N-alkylation of a 4-aminopyrazole core.

Causality and Experimental Choices

Nitration and Reduction: The synthesis of 4-aminopyrazole via a nitro-reduction sequence is a cornerstone of pyrazole chemistry. The direct nitration of pyrazole is highly regioselective for the C4 position due to the electronic nature of the heterocycle.[7][8] While older procedures used harsh conditions, modern methods with mixed fuming nitric and sulfuric acids provide high yields at moderate temperatures.[7] The subsequent reduction of the nitro group is typically quantitative, with catalytic hydrogenation (e.g., H₂/Pd-C) being the cleanest method. Alternatively, chemical reductants like tin(II) chloride (SnCl₂) in HCl are also highly effective.[5]

N-Alkylation Regioselectivity: The alkylation of 4-aminopyrazole with 2-chlorobenzyl bromide can potentially yield two regioisomers: the desired 1-substituted product and the 1,5-disubstituted (or N2-alkylated) isomer. However, the steric bulk of the substituent at C5 (in this case, a hydrogen) versus the C3 position influences the site of alkylation. For many 4-substituted pyrazoles, alkylation preferentially occurs at the less sterically hindered N1 position, a preference that can be enhanced by the choice of base and solvent.[3][9]

Experimental Protocols

Step 1: Synthesis of 4-Nitropyrazole [7][8]

-

Caution: This reaction involves strong, fuming acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron and face shield.

-

To a flask cooled in an ice-water bath is added concentrated sulfuric acid (H₂SO₄, 3.0 eq).

-

Pyrazole (1.0 eq) is added portion-wise, ensuring the internal temperature does not exceed 20 °C.

-

A pre-cooled mixture of fuming nitric acid (98%, 1.5 eq) and fuming sulfuric acid (20% SO₃, 2.0 eq) is added dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 50 °C for 2 hours.

-

The reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield 4-nitropyrazole as a white solid.

Step 2: Synthesis of 4-Aminopyrazole [5]

-

To a solution of 4-nitropyrazole (1.0 eq) in ethanol is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

-

The mixture is heated to reflux, and concentrated HCl is added portion-wise. The reaction is refluxed for 3 hours.

-

The mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified to pH > 12 with a cold 40% aqueous NaOH solution.

-

The aqueous layer is extracted continuously with ethyl acetate for 24 hours.

-

The organic extract is dried over anhydrous potassium carbonate, filtered, and concentrated to give 4-aminopyrazole.

Step 3: N-Alkylation to yield this compound

-

Follow the protocol for N-alkylation described in Section 3.3, Step 1, using 4-aminopyrazole as the starting material.

-

Purification by column chromatography may be required to separate the desired N1-alkylated product from any minor N2-alkylated isomer.

Chapter 5: Comparative Analysis and Strategic Recommendations

Both pathways represent viable and robust methods for synthesizing the target molecule. The optimal choice depends on the specific goals of the research program, such as scale, available equipment, and the need for analogue synthesis.

| Parameter | Pathway I (Late-Stage Amination) | Pathway II (N-Alkylation Core) |

| Number of Steps | 2 (from 4-bromopyrazole) | 3 (from pyrazole) |

| Key Challenge | Optimization of Pd-catalyzed amination | Controlling N-alkylation regioselectivity |

| Starting Materials | 4-Bromopyrazole, 2-Chlorobenzyl Bromide | Pyrazole, 2-Chlorobenzyl Bromide |

| Robustness | High; relies on a powerful, well-understood reaction. | Very high; uses classical, reliable transformations. |

| Scalability | Moderate; Pd catalysts can be expensive for large scale. | High; nitration/reduction are common industrial processes. |

| Safety | Requires handling of air-sensitive catalysts/reagents. | Involves highly corrosive fuming acids and exothermic nitration. |

| Versatility | Excellent for late-stage diversification of the amine. | Excellent for creating a library of different N-substituents. |

Senior Scientist's Recommendation

For routine laboratory synthesis and programs focused on exploring various N-benzyl analogues, Pathway II is the recommended route . It is built on a foundation of inexpensive starting materials and classical, high-yielding reactions. While it involves an extra step from commercial pyrazole, the synthesis of 4-aminopyrazole is exceptionally reliable and scalable. The potential issue of regioselectivity in the final step is often manageable through careful purification.

Pathway I becomes the strategy of choice when the primary goal is late-stage diversification at the 4-position. If a library of different amines (e.g., secondary amines, anilines) is desired from a common 4-bromo-1-benzylpyrazole intermediate, the power and scope of the Buchwald-Hartwig amination make it the superior approach.

Chapter 6: Conclusion

The retrosynthetic analysis of this compound highlights the strategic decisions inherent in modern organic synthesis. By comparing a classical, linear approach (Pathway II) with a modern, convergent strategy (Pathway I), we can appreciate the distinct advantages each offers. The robust and scalable nitro-reduction/N-alkylation sequence provides a reliable workhorse method, while the late-stage Buchwald-Hartwig amination offers flexibility and efficiency for targeted library synthesis. A thorough understanding of both the "why" and the "how" behind these pathways equips the research scientist with the tools necessary to tackle complex synthetic challenges with confidence and creativity.

References

- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research.

-

ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. Retrieved from [Link]

- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

-

Ranjit, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

-

Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Naimi, D., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Kurti, L. (2013). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Reddy, T. J., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank. [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

-

Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

PharmD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

-

CNKI. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure [energetic-materials.org.cn]

- 9. mdpi.com [mdpi.com]

A Strategic Guide to the Biological Screening of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine: A Roadmap for Target Discovery and Preclinical Assessment

Introduction: Unlocking the Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, from oncology to anti-inflammatory and anti-infective agents.[1][2][3] The inherent structural features of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive framework for designing novel therapeutics.[3] This guide provides a comprehensive, in-depth technical roadmap for the biological screening of a novel pyrazole-containing compound, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Our objective is to elucidate its potential therapeutic value through a systematic and logically tiered screening cascade, designed to identify its biological targets, assess its safety profile, and provide a solid foundation for further drug development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach to the biological evaluation of this promising molecule.

A Tiered Approach to Biological Screening: From Broad Profiling to Target Deconvolution

A successful screening campaign for a novel chemical entity requires a strategic, multi-tiered approach. This allows for the early identification of potential liabilities and promising activities, thereby conserving resources and guiding the subsequent, more focused, and resource-intensive investigations. The proposed screening cascade for this compound is designed to be iterative, with the results from each tier informing the experiments in the next.

Sources

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Abstract

This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Recognizing the compound's novelty and the absence of established biological data, we leverage a strategy rooted in chemical scaffold analysis and analog-based inference. The pyrazole core is a well-established privileged structure in medicinal chemistry, known to interact with a wide array of protein classes. This document outlines a logical, multi-pronged approach, starting from broad, unbiased screening to focused, hypothesis-driven validation. We detail robust, self-validating experimental protocols, including advanced proteomic techniques and cellular assays, designed to elucidate the compound's mechanism of action and establish a clear path toward its potential therapeutic application.

Introduction: The Pyrazole Scaffold and the Opportunity of a Novel Agent

The compound this compound represents an unexplored molecule within the vast chemical space of pyrazole derivatives. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in modern pharmacology.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and pharmacokinetic profiles.[2]

Many FDA-approved drugs, such as the anti-inflammatory celecoxib (a COX-2 inhibitor), the anti-obesity drug rimonabant, and the analgesic difenamizole, feature a pyrazole core, highlighting the scaffold's therapeutic versatility.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antineurodegenerative effects.[3][4]

Given the established success of this scaffold, this compound warrants a systematic investigation to uncover its therapeutic potential. This guide provides the strategic and methodological framework for such an endeavor.

Foundational Strategy: From Unbiased Screening to Hypothesis Testing

Without prior biological data, a dual-pronged strategy is essential. We will simultaneously pursue an unbiased, broad screening approach to identify potential targets without preconceived notions, alongside a hypothesis-driven approach based on the known pharmacology of the pyrazole scaffold.

Unbiased (Phenotypic) Target Identification

This approach begins by observing the effect of the compound on cells or organisms and then working backward to identify the molecular target responsible for that effect.[5] This is particularly powerful for novel compounds as it can uncover unexpected mechanisms of action.

Hypothesis-Driven (Target-Based) Inference

Based on the extensive literature on pyrazole derivatives, we can formulate hypotheses about likely target classes.[2][6] The structure of this compound, with its substituted benzyl group and pyrazolamine core, suggests potential interactions with targets such as:

-

Protein Kinases: A primary target class for pyrazole-based inhibitors.

-

Cyclooxygenases (COX-1/COX-2): A classic target for anti-inflammatory pyrazoles.[3]

-

Monoamine Oxidases (MAO): Implicated in neurodegenerative disorders.[7]

-

Factor Xa (FXa): A key enzyme in the coagulation cascade.[2]

This dual approach ensures a comprehensive search, balancing the potential for novel discovery with focused, efficient investigation.

Phase 1: Unbiased Target Identification Methodologies

The primary goal of this phase is to "pull down" or identify proteins from a complex biological sample that physically interact with our compound of interest. Two robust, orthogonal methods are recommended: Affinity-Based Pulldown and Drug Affinity Responsive Target Stability (DARTS).

Method 1: Affinity-Based Protein Pulldown

This classic technique involves immobilizing the small molecule to a solid support (e.g., agarose beads) to capture its binding partners from a cell lysate.[8][9]

3.1.1 Experimental Rationale & Workflow

The core principle is that only proteins with sufficient affinity for the compound will be retained on the beads during washing steps. These captured proteins are then eluted and identified by mass spectrometry. To ensure the validity of the results, a control experiment using beads without the compound is run in parallel.

}

3.1.2 Detailed Protocol: On-Bead Affinity Matrix Approach

-

Synthesis: Synthesize an analog of this compound with a linker (e.g., a polyethylene glycol chain) attached to a position determined not to be critical for activity (preliminary SAR may be needed). Covalently attach this linker to NHS-activated agarose beads.

-

Lysate Preparation: Culture a relevant cell line (e.g., HEK293 for general screening or a cancer cell line like MDA-MB-231 if anticancer effects are suspected[6]) and prepare a native cell lysate using a non-denaturing lysis buffer.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads (beads only) for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads 3-5 times with lysis buffer to remove proteins that are not specifically bound.

-

Elution: Elute the bound proteins using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands unique to the compound-bead pulldown, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's conformation, making it more resistant to proteolysis.[9]

3.2.1 Experimental Rationale & Workflow

This method avoids chemical modification of the compound, which can sometimes alter its binding properties. By treating a cell lysate with the compound and then subjecting it to a protease, target proteins will be "protected" and remain intact, while unbound proteins are degraded.

}

3.2.2 Detailed Protocol: DARTS

-

Lysate Preparation: Prepare a native cell lysate as described in the affinity pulldown protocol.

-

Compound Treatment: Aliquot the lysate into two tubes. To one, add this compound to a final concentration (e.g., 10 µM). To the other, add the vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Proteolysis: Add a protease (e.g., pronase or thermolysin) to both tubes and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time must be determined empirically.

-

Analysis: Stop the digestion by adding SDS-PAGE sample buffer and boiling. Run the samples on an SDS-PAGE gel.

-

Identification: Visualize the gel with Coomassie or silver stain. Bands that are present or more intense in the compound-treated lane compared to the vehicle lane are potential targets. Excise these bands and identify the proteins via LC-MS/MS.

Data Interpretation and Hit Prioritization

The output from both methods will be a list of proteins. True positive hits should ideally be identified by both orthogonal methods.

| Parameter | Affinity Pulldown | DARTS | Confidence Level |

| Protein X | Identified | Identified | High |

| Protein Y | Identified | Not Identified | Medium (Follow-up required) |

| Protein Z | Not Identified | Identified | Medium (Follow-up required) |

Table 1: Example Hit Prioritization Matrix.

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets is generated, the next critical phase is to validate these interactions and confirm that they are responsible for a measurable biological effect.[10]

Direct Target Engagement Assays

These assays confirm the physical interaction between the compound and the purified target protein in a controlled, cell-free environment.

4.1.1 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful in-cell and in-vitro method to verify target engagement. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]

4.1.2 Detailed Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment: Treat intact cells with increasing concentrations of this compound.

-

Heating: Heat the cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by rapid cooling.

-

Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western Blot. A dose-dependent increase in the soluble protein fraction indicates direct target engagement.

Functional Assays: Linking Target to Phenotype

Validation must demonstrate that modulating the target with the compound leads to a therapeutic effect.[10] The specific assay depends on the identified target.

| Hypothetical Target | Recommended Functional Assay | Therapeutic Area |

| COX-2 | In vitro enzyme inhibition assay using purified COX-2; measurement of prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages.[3] | Inflammation |

| p38 MAPK (Kinase) | In vitro kinase activity assay (e.g., ADP-Glo); Western blot for downstream substrate phosphorylation (e.g., phospho-MK2) in treated cells. | Cancer, Inflammation |

| MAO-B | MAO-Glo assay using purified enzyme to measure inhibition of monoamine oxidase activity.[7] | Neurodegenerative Disease |

Table 2: Example Functional Assays for Validating Hypothetical Targets.

Genetic Validation

Genetic methods provide the highest level of evidence for target validation.[10]

-

RNA interference (siRNA) or CRISPR/Cas9 Knockdown/Knockout: If knocking down or knocking out the target protein in a cell line phenocopies the effect of the compound, it provides strong evidence that the protein is the relevant target.

-

Overexpression: In some cases, overexpressing the target protein may confer resistance to the compound, further validating the on-target effect.

}

Conclusion and Future Directions

The journey from a novel chemical entity to a validated therapeutic agent is a systematic process of discovery and rigorous validation. For this compound, the path begins with broad, unbiased screening to generate a list of potential interacting proteins. These candidates must then be funneled through a series of orthogonal validation experiments—biophysical, functional, and genetic—to confirm direct engagement and establish a causal link between target modulation and a biological outcome. By following the comprehensive framework outlined in this guide, researchers can systematically decode the therapeutic potential of this promising compound and pave the way for its development as a next-generation therapeutic.

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link][8][11]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link][10]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link][11]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link][9]

-

Chemspace. (2023). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link][5]

-

Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Available at: [Link][2]

-

Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link][6]

-

Kapri, A., et al. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Available at: [Link][3]

-

Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link][7]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][1]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. Available at: [Link][12]

-

Chawla, G., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link][4]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. meddocsonline.org [meddocsonline.org]

literature review of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine and its analogs

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-1H-pyrazol-4-amine and its Analogs: Synthesis, Kinase Inhibition, and Therapeutic Potential

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This technical guide provides a comprehensive review of a specific, highly promising class of pyrazole derivatives: this compound and its analogs. We delve into the strategic synthesis of this core, explore its significant potential as a potent kinase inhibitor, particularly targeting Receptor Interacting Protein 1 (RIP1) kinase, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics for inflammatory diseases and cancer.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged structures" in drug discovery.[1][2] Their synthetic accessibility and ability to serve as bioisosteric replacements for other functional groups have led to their incorporation into a wide range of therapeutic agents.[1] The pyrazole ring is a key component in several clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anti-obesity medication Rimonabant.[3]

The versatility of the pyrazole core allows for extensive functionalization at multiple positions, enabling fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties. Analogs have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and potent, selective enzyme inhibition.[3][4][5][6][7] This guide will focus specifically on N-1 benzylated 4-aminopyrazoles, a subclass that has emerged as a particularly potent framework for kinase inhibition.

The 1-(Substituted Benzyl)-1H-pyrazol-4-amine Core

The this compound scaffold combines several features of high strategic value in medicinal chemistry:

-

The 4-Amino Group: This functional group is a crucial hydrogen bond donor and acceptor, frequently involved in anchoring the molecule within the active site of a biological target, such as the hinge region of a protein kinase.

-

The N1-Benzyl Group: The benzyl substituent at the N1 position provides a vector into solvent-exposed regions or hydrophobic pockets of a target protein. The substitution pattern on the phenyl ring is a critical determinant of activity and selectivity. The ortho-chloro substituent, as in our lead compound, enforces a specific conformational orientation and introduces an electronic effect that can modulate binding affinity.

-

The Pyrazole Core: Acts as a stable, planar scaffold that correctly orients the key interacting moieties (the 4-amino and N1-benzyl groups) in three-dimensional space.

Analogs based on this core have shown significant promise as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of a programmed cell death pathway known as necroptosis, which is implicated in a variety of inflammatory diseases.[8][9]

Synthetic Strategies

A robust and efficient synthesis is paramount for exploring the structure-activity relationship (SAR) of any chemical series. The most practical and well-documented approach to synthesizing this compound proceeds via a three-step sequence starting from commercially available pyrazole.

Synthetic Workflow Overview

The overall synthetic pathway involves the nitration of the pyrazole core at the C4 position, followed by regioselective N-alkylation with the desired benzyl halide, and concluding with the reduction of the nitro group to the target primary amine.

Detailed Experimental Protocol

The following protocol is a representative, self-validating methodology derived from optimized literature procedures for each step.[10][11][12]

Step 1: Synthesis of 4-Nitro-1H-pyrazole [11][12]

-

System Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, cool 20% fuming sulfuric acid (3.0 eq) and concentrated sulfuric acid (2.1 eq) to 0-5°C in an ice-salt bath.

-

Nitrating Agent Preparation: Slowly add 98% fuming nitric acid (1.5 eq) to the cooled sulfuric acid mixture while maintaining the internal temperature below 10°C. This creates the nitrosulfuric acid nitrating agent.

-

Substrate Addition: Slowly add pyrazole (1.0 eq) portion-wise to the nitrating mixture, ensuring the temperature does not exceed 15°C. Causality Note: This slow, cooled addition is critical to control the highly exothermic nitration reaction and prevent runaway side reactions.

-

Reaction: After addition is complete, warm the mixture to 50°C and stir for 1.5 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The resulting 4-nitropyrazole is typically obtained in high purity (>95%) and yield (~85%).

Step 2: Synthesis of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole [10]

-

System Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq), 2-chlorobenzyl alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M), cool the mixture to 0°C under a nitrogen atmosphere.

-

Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution. Causality Note: The DIAD activates the PPh₃, which then forms a phosphonium salt with the alcohol. The pyrazole nitrogen then acts as a nucleophile, displacing the activated alcohol in an SN2 reaction. This reaction provides high regioselectivity for the N1 position.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the consumption of the starting pyrazole by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N1-alkylated product.

Step 3: Synthesis of this compound [10]

-

System Setup: Dissolve 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm or a balloon) with vigorous stirring. Causality Note: The palladium surface catalyzes the reduction of the nitro group to the amine by molecular hydrogen. This is a clean and high-yielding transformation with water as the only byproduct.

-

Reaction and Work-up: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by crystallization or chromatography if necessary.

Biological Activity and Structure-Activity Relationships (SAR)

The 1-benzyl-1H-pyrazole scaffold is a potent inhibitor of several protein kinases.[1][2] A landmark study identified analogs of this class as highly effective inhibitors of RIP1 kinase, a critical regulator of inflammation and necroptotic cell death.[8]

Target Profile: RIP1 Kinase and Necroptosis

Receptor-interacting protein kinase 1 (RIP1) is a serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, particularly those initiated by death receptors like the tumor necrosis factor receptor (TNFR1).[9] Depending on the cellular context, RIP1 can trigger pro-survival signals (via NF-κB), apoptosis, or a form of programmed necrosis called necroptosis.[13] Aberrant activation of the kinase function of RIP1 is linked to the pathology of numerous inflammatory conditions, including inflammatory bowel disease, pancreatitis, and neurodegenerative diseases.[8][9] Therefore, inhibiting the kinase activity of RIP1 is a promising therapeutic strategy.

Structure-Activity Relationship (SAR) Insights

While SAR data for the specific 4-amino series is not extensively published, a closely related series of 1-benzyl-3-nitro-1H-pyrazoles was optimized for RIP1 kinase inhibition, providing invaluable insights.[8] The data from this study strongly suggests key structural requirements for potent activity.

| Compound ID | R¹ (Benzyl Substitution) | R² (Pyrazole C3) | R³ (Pyrazole C5) | RIP1 Kd (μM) | Cell EC50 (μM) | SAR Insights & Rationale |

| 1a | 2,4-dichloro | NO₂ | H | 0.280 | 0.320 | Starting Point. Dichloro substitution provides a good balance of hydrophobic interaction and potency. |

| 3a | 2-Cl, 4-F | NO₂ | H | 0.250 | 0.260 | Minor changes to the phenyl ring have a limited effect, suggesting the overall substitution pattern is key. |

| 3c | 2-Cl, 4-Br | NO₂ | H | 0.230 | 0.270 | Similar to 3a, indicating tolerance for different halogens at the 4-position. |

| 4a | 2-Cl, 4-OMe | NO₂ | H | 0.130 | 0.170 | Improvement. The 4-methoxy group likely acts as a hydrogen bond acceptor, improving binding affinity. |

| 4b | 2-Cl, 4-CF₃ | NO₂ | H | 0.078 | 0.160 | Potent Analog. The trifluoromethyl group is a strong electron-withdrawing group and can engage in favorable interactions. |

| 4d | 2,4-dichloro | NO₂ | Me | > 10 | > 10 | Activity Lost. Substitution at the C5 position is detrimental, likely causing a steric clash in the binding pocket. |

| 4f | 2,4-dichloro | Me | NO₂ | > 10 | > 10 | Activity Lost. The position of the nitro group is critical; moving it from C3 to C5 abolishes activity. |

Data synthesized from Zhang et al., Chem Biol Drug Des, 2016.[8] Note: This data is for 3-nitro analogs, serving as a model for the 4-amino scaffold.

-

N1-Benzyl Ring: Disubstitution at the 2- and 4-positions of the benzyl ring is highly favorable. A combination of a halogen at position 2 (like chloro) and an electron-withdrawing or hydrogen-bonding group at position 4 (like -CF₃ or -OMe) leads to the most potent compounds.

-

Pyrazole Core Substitution: The substitution pattern on the pyrazole ring itself is critical. For the analogous 3-nitro series, substitution at the C5 position was not tolerated, indicating a tight fit in that region of the binding pocket. This suggests that for the 4-amino series, substitution at C3 and C5 should be approached with caution.

-

The 4-Amino Group (by extension): The 4-amino group in our target scaffold is hypothesized to mimic the hinge-binding interactions of the 3-nitro group in the template series, a common motif in kinase inhibitors.

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.

In Vitro RIP1 Kinase Inhibition Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify direct enzyme inhibition.

-

Principle: The assay measures the phosphorylation of a GFP-tagged substrate by the RIP1 kinase. An antibody labeled with a terbium (Tb) fluorophore binds to the phosphorylated substrate. When the Tb (donor) and GFP (acceptor) are brought into proximity, FRET occurs upon excitation. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

-

Reagents: RIP1 Kinase enzyme, GFP-substrate peptide, Tb-anti-phospho-substrate antibody, ATP, test compounds (serially diluted in DMSO).

-

Procedure:

-

Add test compound dilutions to the wells of a 384-well plate.

-

Add RIP1 kinase and the GFP-substrate to the wells and incubate briefly to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the Tb-labeled antibody and incubate for 60 minutes to allow for antibody binding.

-

Read the plate on a fluorescence plate reader, measuring emission at both the terbium and GFP wavelengths.

-

-

Data Analysis: Calculate the FRET ratio and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

-

Principle: The human colon adenocarcinoma cell line HT-29 is treated with TNF-α to induce apoptosis. Co-treatment with a pan-caspase inhibitor (like z-VAD-fmk) blocks the apoptotic pathway, shunting the cells into the RIP1-dependent necroptosis pathway, leading to cell death. A compound that inhibits RIP1 kinase will protect the cells from this induced death.

-

Cell Line: HT-29 cells.

-

Reagents: TNF-α, z-VAD-fmk, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

Plate HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 μM).

-

Incubate for 24 hours.

-

Measure cell viability using the CellTiter-Glo® reagent, which quantifies ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the luminescence data to untreated controls. Plot the percentage of cell viability against inhibitor concentration and fit the data to determine the EC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic route is robust, high-yielding, and amenable to the creation of diverse analog libraries. Biological data from closely related series strongly implicates this scaffold as a potent inhibitor of RIP1 kinase, a high-value target for a multitude of inflammatory and degenerative diseases.

Future work should focus on the synthesis and biological evaluation of a focused library of 4-amino analogs to confirm the translation of the SAR from the 3-nitro series. Key areas for exploration include:

-

Varying Benzyl Ring Substitution: Probing a wider range of electronic and steric diversity at the 4-position of the benzyl ring.

-

Exploring C3 Substitution: While C5 substitution appears detrimental, small, non-polar groups at the C3 position of the pyrazole may be tolerated and could enhance selectivity.

-

Pharmacokinetic Profiling: Potent lead compounds should be advanced into ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties and potential for oral bioavailability.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance the this compound core from a promising chemical entity to a validated lead series for clinical development.

References

-

Zhang, T., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-74. [Link]

-

Imamura, S., et al. (2018). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 59(3), 259-261. [Link]

-

Xing, J., et al. (2023). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 66(22), 15286-15304. [Link]

-

ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. [Link]

-

Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(2), 123-128. [Link]

-

ResearchGate. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. [Link]

-

Zhang, J., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(9), 1775. [Link]

-

Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

El-Bastawissy, E.-S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(21), 6431. [Link]

-

Fustero, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 263-277. [Link]

-

Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

-

Smith, G. F., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 978-984. [Link]

-

Rahman, M. M., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-612. [Link]

-

Sagar, K., & S., K. (2017). Pyrazole and its biological activity. ResearchGate. [Link]

-

SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

Quiroga, J., & Trilleras, J. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 17(3), 194-209. [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer Singapore. [Link]

-

Lv, K., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4640-4. [Link]

-

Sagar, K. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kirschning, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9500-9511. [Link]

-

Thangarasu, P., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds, 1-14. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure [energetic-materials.org.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-chlorobenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pyrazole derivative, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5] This document details the identity, physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of this specific molecule, providing a foundational resource for researchers in the field.

Compound Identification and Physicochemical Properties

Nomenclature and Identifiers

-

IUPAC Name: this compound[6]

-

Molecular Formula: C₁₀H₁₀ClN₃

-

Molecular Weight: 207.66 g/mol

-

Chemical Structure:

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following properties can be predicted based on its structure and data from related pyrazole derivatives.

| Property | Predicted Value/Information | Source/Justification |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on similar substituted pyrazoles. |

| Boiling Point | Predicted: ~398.2 °C | Based on computational predictions for similar structures.[11] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | The presence of the benzyl group and pyrazole ring suggests solubility in organic solvents, while the amine group may confer slight aqueous solubility. |

| pKa | Predicted: ~3.81 | The pyrazole ring is weakly basic, and the 4-amino group is a primary amine.[11] |

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step process: the formation of the 4-aminopyrazole core followed by N-alkylation. This strategy allows for the introduction of the desired substituents in a controlled manner.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route.

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-pyrazol-4-amine (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a well-established method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[12][13]

-

Reactant Preparation: A suitable 1,3-dicarbonyl precursor is dissolved in a protic solvent such as ethanol or acetic acid.

-

Reaction with Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature. The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield pure 1H-pyrazol-4-amine.[14]

Step 2: N-Alkylation with 2-Chlorobenzyl Chloride

N-alkylation of pyrazoles can be achieved using various methods, including phase transfer catalysis or reaction with alkyl halides in the presence of a base.[15][16][17][18][19]

-

Reactant Preparation: 1H-pyrazol-4-amine is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base and Alkylating Agent: A suitable base, such as potassium carbonate or cesium carbonate, is added to the solution, followed by the dropwise addition of 2-chlorobenzyl chloride.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC. The regioselectivity of the N-alkylation can be influenced by steric and electronic factors.[15]

-

Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazole and benzyl rings, a singlet for the benzylic methylene (CH₂) protons, and a broad singlet for the amine (NH₂) protons.[20][21] The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[20][21][22]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pyrazole derivatives.[24][25][26] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape.[24] The purity is determined by the area percentage of the main peak.

-

Applications in Drug Discovery

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][5]

Significance of the Pyrazole Core

The pyrazole ring system can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Its unique electronic properties and metabolic stability make it an attractive scaffold for the design of novel therapeutic agents.

Potential Therapeutic Areas

Given the known biological activities of substituted pyrazoles, this compound could be investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity through various mechanisms, such as kinase inhibition.[5][20]

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial and Antifungal Agents: Substituted pyrazoles have demonstrated significant activity against various bacterial and fungal strains.[3][4][20]

-

Neuroprotective Agents: Certain pyrazole derivatives have shown potential in the treatment of neurodegenerative diseases.[1]